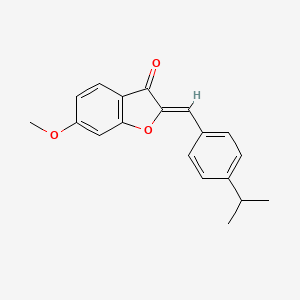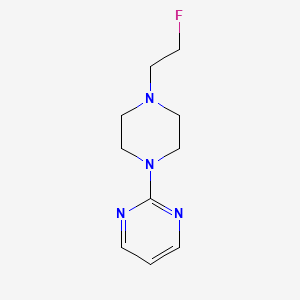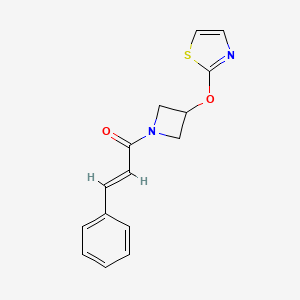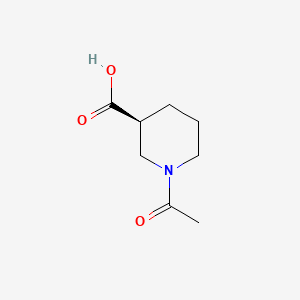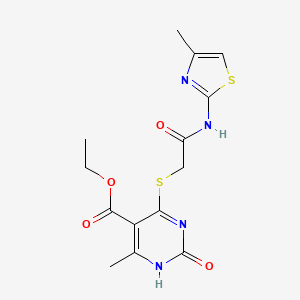![molecular formula C28H20F3N3O5S B2996717 Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887876-01-9](/img/structure/B2996717.png)
Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including an ester group (carboxylate), an amide group (acetamido), a naphthalene group (naphthalen-2-yloxy), and a trifluoromethyl group (trifluoromethylphenyl). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the naphthalen-2-yloxy group could be introduced via a nucleophilic substitution reaction with 2-naphthol . The acetamido group could be introduced via an acylation reaction with an appropriate acyl chloride . The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The naphthalene and phenyl rings would likely contribute to the overall stability of the molecule through resonance. The presence of the ester, amide, and trifluoromethyl groups could also influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The ester and amide groups could undergo hydrolysis under acidic or basic conditions. The naphthalene and phenyl rings could potentially undergo electrophilic aromatic substitution reactions. The trifluoromethyl group could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups could result in a relatively high boiling point and low vapor pressure. The compound is likely to be soluble in organic solvents due to the presence of the aromatic rings and ester group .科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of diverse heterocyclic systems such as pyridine, pyridazine, and phthalazine derivatives, which are of significant interest due to their biological and pharmaceutical activities. The synthesis processes often involve reactions with different reagents to produce compounds with varying substituents, showcasing the versatility of the core structure in leading to a wide array of heterocyclic compounds. The chemical structures of these compounds are confirmed through analytical and spectral analysis, highlighting the importance of this compound in facilitating the development of new synthetic pathways (Rady & Barsy, 2006).
Biological Activity Evaluation
Additionally, derivatives of such compounds have been synthesized and evaluated for various biological activities. For instance, specific derivatives have shown promising anticancer and anti-inflammatory activities in vitro. These activities are compared with standard compounds, indicating the potential therapeutic applications of these derivatives. The synthesis approach offers advantages such as clean methodology, short reaction times, and environmentally friendly processes, which are crucial for the development of bioactive compounds with lower environmental impact (Kumar, Sribalan, & Padmini, 2017).
Antiviral and Antimicrobial Applications
Some derivatives have been tested for antiviral activity, particularly against the avian influenza virus, and have revealed promising results. This indicates the potential of these compounds in contributing to the development of new antiviral drugs. The antiviral activity is determined through assays that measure the ability of the compounds to inhibit virus replication in cell cultures, showcasing their relevance in addressing global health challenges related to viral infections (Flefel et al., 2014).
Antioxidant Properties
Research also extends to the evaluation of antioxidant properties of synthesized compounds, further underscoring the broad spectrum of potential biological activities these molecules can exhibit. The antioxidant potential is assessed through various assays, suggesting their possible use in combating oxidative stress-related diseases (Dhuda et al., 2021).
作用機序
The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
特性
IUPAC Name |
ethyl 5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F3N3O5S/c1-2-38-27(37)24-21-15-40-25(32-22(35)14-39-20-12-7-16-5-3-4-6-17(16)13-20)23(21)26(36)34(33-24)19-10-8-18(9-11-19)28(29,30)31/h3-13,15H,2,14H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIMYQZHBZEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



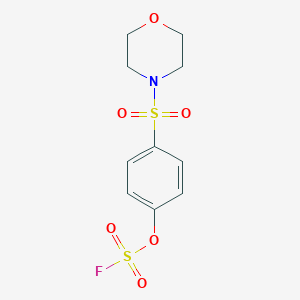
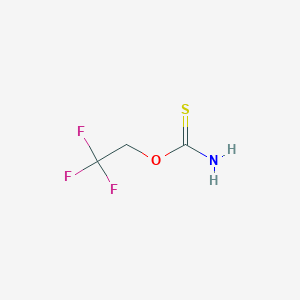
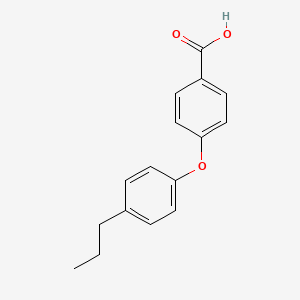
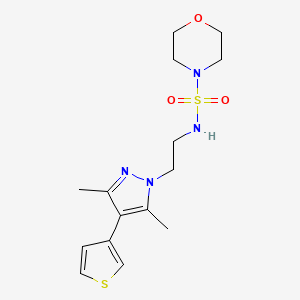
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

